Mram 8

Cyclotide Cytotoxicity Gastric Cancer

Mram 8 (CAS 1803183-45-0) is a 30‑amino‑acid cyclotide first isolated as a peptide from Viola philippica (Violaceae). It possesses the characteristic cyclic cystine knot (CCK) scaffold formed by a head‑to‑tail cyclized backbone and three interlocking disulfide bonds (Cys⁴–Cys¹⁸, Cys⁶–Cys²², Cys¹¹–Cys²⁷).

Molecular Formula
Molecular Weight
Cat. No. B1577353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMram 8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mram 8 for Cytotoxic Cyclotide Research – Compound Overview and Procurement Baseline


Mram 8 (CAS 1803183-45-0) is a 30‑amino‑acid cyclotide first isolated as a peptide from Viola philippica (Violaceae) [1]. It possesses the characteristic cyclic cystine knot (CCK) scaffold formed by a head‑to‑tail cyclized backbone and three interlocking disulfide bonds (Cys⁴–Cys¹⁸, Cys⁶–Cys²², Cys¹¹–Cys²⁷) [2]. This architecture confers exceptional resistance to thermal, chemical and enzymatic degradation relative to linear peptides of comparable size [3]. Mram 8 exhibits cytotoxic activity against human cancer cell lines MM96L (melanoma), HeLa (cervical) and BGC‑823 (gastric), and is catalogued as an experimentally validated antimicrobial peptide in the CAMP database [4].

Why Mram 8 Cannot Be Replaced by a Generic Cyclotide for BGC‑823‑Focused Cytotoxicity Studies


Cyclotides isolated from the same plant species often display divergent cytotoxicity profiles despite sharing the CCK scaffold, because sequence variation in the exposed loops dictates membrane‑targeting selectivity and potency [1]. Mram 8 and its co‑isolated analogs Viphi F and Viphi G, for example, exhibit inverted cell‑line selectivity — Mram 8 is 1.7‑fold more potent against BGC‑823 gastric cancer cells than Viphi F, yet 4.8‑fold less potent against MM96L melanoma cells [2]. Consequently, substituting Mram 8 with another in‑class cyclotide without verifying the specific cell‑line potency profile risks obtaining unrelated biological readouts, invalidating comparative structure‑activity relationship (SAR) conclusions and compromising experimental reproducibility.

Mram 8 Quantitative Differentiation Evidence – Head‑to‑Head Cytotoxicity, Physicochemical & Stability Comparisons


Mram 8 vs. Viphi F – Differential Cytotoxicity Across Three Cancer Cell Lines

In the primary isolation study, Mram 8 and Viphi F were evaluated side‑by‑side against the same panel of human cancer cell lines. Mram 8 demonstrated 1.7‑fold greater potency against the gastric adenocarcinoma line BGC‑823 (IC₅₀ 1.75 ± 0.05 µM vs. 2.91 ± 0.06 µM for Viphi F), but was 4.8‑fold less potent against melanoma MM96L (4.91 ± 0.04 µM vs. 1.03 ± 0.03 µM) and 2.4‑fold less potent against cervical HeLa (15.5 ± 0.06 µM vs. 6.35 ± 0.31 µM) [1]. The inverted selectivity ratio (BGC‑823/MM96L ≈ 0.36 for Mram 8 vs. ≈ 2.83 for Viphi F) indicates that Mram 8 preferentially targets gastric cancer cells relative to melanoma cells. All assays used identical culture conditions and MTT‑based viability readouts within the same experimental series [2].

Cyclotide Cytotoxicity Gastric Cancer

Mram 8 vs. Viphi A – Physicochemical Differentiation Despite Identical Reported IC₅₀ Values

Although the DRAMP database records identical IC₅₀ values for Mram 8 and Viphi A across all tested cell lines, the two cyclotides differ substantially in primary sequence and computed physicochemical properties. Mram 8 is a 30‑residue peptide (MW 3115.67 Da, pI 7.77, net charge +1, hydrophobicity 0.443) whereas Viphi A is a 31‑residue peptide (MW 3196.84 Da, pI 8.33, net charge +2, hydrophobicity 0.703) [1]. The 81 Da mass difference and notably lower hydrophobicity of Mram 8 (0.443 vs. 0.703, a 37 % reduction) are expected to influence aqueous solubility, chromatographic retention time, and membrane‑partitioning behaviour [2]. These properties are critical when designing pharmacokinetic studies, formulation screens, or when interpreting differential off‑target membrane interactions that may not be captured by cytotoxicity IC₅₀ values alone.

Cyclotide Physicochemical Properties Drug Design

Mram 8 vs. Linear Cytotoxic Peptides – Cyclotide‑Class Stability Advantage

Mram 8 belongs to the cyclotide family, which is defined by a head‑to‑tail cyclic backbone and three interlocking disulfide bonds (the cyclic cystine knot, CCK). This structural motif has been extensively documented to confer exceptional resistance to thermal denaturation (stable above 95 °C), proteolytic degradation by trypsin, pepsin, and human serum, and chemical chaotropes such as 8 M urea [1]. In contrast, linear cytotoxic peptides of similar molecular weight (e.g., magainin‑2, melittin) typically lose biological activity within minutes to hours under identical proteolytic conditions [2]. While these stability data are established at the cyclotide class level and have not been re‑determined specifically for Mram 8, the conserved CCK motif present in Mram 8 (cysteine spacing: Cys⁴‑Cys¹⁸, Cys⁶‑Cys²², Cys¹¹‑Cys²⁷) directly confers this stability phenotype [3].

Cyclotide Stability Peptide Therapeutic

Mram 8 Sequence and Loop Architecture – Rationale for Unique Target Engagement

The biological activity of cyclotides is determined primarily by amino acid composition of the six backbone loops between conserved cysteine residues. Mram 8 possesses a unique loop‑5 sequence (Leu‑Thr‑Ser) and loop‑3 sequence (Lys‑Val) that differ from all co‑isolated Viphi cyclotides [1]. Specifically, Viphi A, D, F, and G contain Ile‑Ser‑Ser/Ala variants in loop 5, while Mram 8 substitutes the polar Thr and non‑polar Leu residues, altering local hydrophilicity and hydrogen‑bonding capacity [2]. These loop variations have been correlated with differential membrane‑disrupting potency and target‑cell selectivity in cyclotide structure–activity studies [3]. Although the precise molecular target of Mram 8 has not been identified, its unique loop composition provides a structurally rational basis for its distinct cell‑line selectivity pattern relative to Viphi F.

Cyclotide Sequence Analysis Structure–Activity Relationship

Mram 8 – Validated Research and Procurement Application Scenarios Based on Quantitative Evidence


Gastric Cancer (BGC‑823) Cytotoxicity Screening and Selectivity Profiling

Mram 8 is the preferred cyclotide choice when the primary research objective is to maximise cytotoxic potency against the BGC‑823 gastric adenocarcinoma line while minimising off‑target activity against melanoma (MM96L) cells. The 7.8‑fold inverted selectivity ratio relative to Viphi F makes Mram 8 the appropriate probe for gastric‑cancer‑biased cyclotide SAR campaigns [1].

Cyclotide Physicochemical Optimisation – Lower Hydrophobicity Scaffold

Investigators seeking a cyclotide scaffold with reduced hydrophobicity for improved aqueous solubility and lower non‑specific membrane partitioning should prioritise Mram 8 over Viphi A (Δhydrophobicity = 0.260, 37 % lower). This property is particularly relevant for in‑vitro assays where DMSO content must be minimised or where serum‑protein binding artefacts are a concern [2].

Long‑Duration Serum Stability Studies Requiring Intrinsic Protease Resistance

For experiments involving prolonged incubation in serum‑containing culture media (≥ 24 h) or in‑vivo pharmacokinetic profiling, Mram 8 offers the cyclotide‑class stability advantage conferred by its CCK scaffold. This eliminates the need for backbone cyclisation or D‑amino acid substitution strategies required when using linear cytotoxic peptides [3].

Natural Product Cyclotide Authenticity and First‑Isolation Reference Standard

As a naturally occurring cyclotide first isolated as a peptide from Viola philippica, Mram 8 serves as an authenticated reference standard for natural product chemists conducting phytochemical profiling, cyclotide discovery, or comparative metabolomics of Violaceae species [4].

Quote Request

Request a Quote for Mram 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.